molecular formula C12H10N4 B2593184 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 2007916-18-7

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2593184
CAS No.: 2007916-18-7
M. Wt: 210.24
InChI Key: FXBVYFIBJIVLHT-UHFFFAOYSA-N
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Description

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a synthetically tractable heterocyclic scaffold of significant interest in modern fragment-based drug discovery (FBDD) for the development of novel therapeutic agents . This core structure is a key intermediate for constructing potent and selective enzyme inhibitors, particularly in the field of oncology. Researchers value this scaffold for its ability to be selectively functionalized at multiple positions—including N-1, C-3, C-5, and C-7—enabling comprehensive structure-activity relationship (SAR) studies and the optimization of binding interactions with diverse biological targets . Pyrazolo[3,4-c]pyridine derivatives have demonstrated profound cytotoxic activity against a range of cancer cell lines, making them promising leads for anticancer drug development . The presence of an aryl substituent, such as the 4-methylpyridin-3-yl group at the C-5 position, is a critical structural feature often associated with enhanced bioactivity . This scaffold serves as a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors that target essential cell survival and immune signaling pathways . Its isosteric relationship with purines allows it to effectively mimic ATP, facilitating the inhibition of various kinase targets involved in proliferation and apoptosis . The compound is intended for use in chemical biology research and preclinical drug discovery investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(4-methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-8-2-3-13-6-10(8)11-4-9-5-15-16-12(9)7-14-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBVYFIBJIVLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. The starting material, 5-bromo-2-methylpyridin-3-amine, is reacted with various arylboronic acids under mild conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

While specific industrial production methods for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine are not well-documented, the Suzuki cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-1 Functionalization

The unprotected N-1 position enables direct alkylation or protection strategies. For example:

N-1 Mesylation

Reaction with methanesulfonyl chloride in THF selectively yields the N-1 mesylated derivative (Table 1) .

Reaction StepConditionsYieldReference
Mesylation of N-1MsCl, THF, 0 °C → rt, 16 h85%

N-1 Tetrahydropyran (THP) Protection

Protection with dihydropyran (DHP) and p-TsOH in DCM forms a THP-protected intermediate, facilitating further functionalization .

C-3 Functionalization

The C-3 position undergoes sequential borylation and cross-coupling reactions:

Borylation

Using bis(pinacolato)diboron (B2_2pin2_2) with [Ir(COD)OMe]2_2 as a catalyst enables C-3 borylation .

Reaction StepConditionsYieldReference
C-3 BorylationB2_2pin2_2, [Ir(COD)OMe]2_2, THF, 80 °C, 16 h78%

Suzuki–Miyaura Cross-Coupling

The boronate intermediate reacts with aryl halides via Pd catalysis (Table 2) .

ElectrophileCatalyst SystemYieldReference
4-BromotoluenePd(dppf)Cl2_2, K3_3PO4_4, dioxane, 100 °C82%

C-7 Functionalization

The C-7 position undergoes selective metalation with TMPMgCl·LiCl, enabling electrophilic trapping or cross-coupling:

Iodination

Metalation followed by iodine quenching introduces iodide at C-7 (Table 3) .

Reaction StepConditionsYieldReference
C-7 IodinationTMPMgCl·LiCl, I2_2, THF, −78 °C → rt65%

Negishi Cross-Coupling

Transmetalation to ZnCl2_2 enables Pd-catalyzed coupling with aryl halides .

Multi-Vector Functionalization

Sequential functionalization at N-1, C-3, and C-7 demonstrates the scaffold’s versatility. For example:

  • N-1 mesylationC-3 Suzuki couplingC-7 iodination yields tri-functionalized derivatives .

Stability and Reactivity Trends

  • N-1 Reactivity : Preferential mesylation over N-2 due to thermodynamic stability .

  • C-5 Inertness : The 4-methylpyridin-3-yl group at C-5 is electron-withdrawing, reducing susceptibility to electrophilic substitution .

  • Solvent Effects : Polar aprotic solvents (THF, dioxane) optimize cross-coupling efficiency .

Key Challenges

  • Regioselectivity : Competing reactions at N-1/N-2 require careful optimization of protecting groups .

  • Catalyst Loading : Pd-based systems demand precise stoichiometry to minimize side products .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in several neurological disorders, including Parkinson's disease and schizophrenia. The ability of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine to modulate this receptor suggests potential therapeutic applications in treating these conditions.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is crucial for optimizing its pharmacological properties. Modifications to the core structure can significantly influence its potency and selectivity for the mGluR5 receptor.

Key Findings from SAR Studies

Recent studies have shown that specific substitutions on the pyrazolo[3,4-c]pyridine scaffold can enhance binding affinity and efficacy. For example, introducing different alkyl or aryl groups at designated positions has been found to affect the compound's ability to stabilize the active conformation of mGluR5 .

Synthesis and Functionalization

The synthesis of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine involves several steps that allow for functionalization at various positions on the pyrazole ring. This flexibility in synthesis is advantageous for creating derivatives with tailored properties.

Synthetic Routes

A common synthetic route includes:

  • Formation of the pyrazolo framework through cyclization reactions.
  • Subsequent functionalization via methods such as Suzuki coupling or Buchwald-Hartwig amination to introduce various substituents that can enhance biological activity .

Case Study: Efficacy in Animal Models

In a notable study involving nonhuman primates, a derivative of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine demonstrated significant efficacy in reducing l-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment. This study highlighted the compound's potential as a therapeutic agent in managing symptoms associated with dopamine dysregulation .

Toxicological Assessments

While exploring its therapeutic potential, toxicological assessments have indicated some safety concerns related to immune-mediated hypersensitivity reactions observed during preclinical studies. Such findings underscore the importance of thorough evaluation before clinical application .

Mechanism of Action

The mechanism of action of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpyridin-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-(4-Methylpyridin-4-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-(4-Ethylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Uniqueness

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpyridin-3-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Biological Activity

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula : C12H10N4
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 2007916-18-7

Biological Activity Overview

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antiproliferative Activity

Recent studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several pyridine derivatives, including 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, the following IC50 values were observed:

CompoundCell LineIC50 (μM)
5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridineHeLa0.058
A5490.035
MDA-MB-2310.021

These results indicate that the compound significantly inhibits cell growth in these cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-c]pyridine derivatives. Modifications to the core structure can enhance potency and selectivity.

Key Findings on SAR

  • Substituent Effects : The presence of hydroxyl (-OH) groups has been shown to improve antiproliferative activity significantly. For instance, compounds with two -OH groups exhibited lower IC50 values in HeLa and MCF-7 cell lines.
  • Functional Group Influence : The introduction of electron-donating groups enhances biological activity by stabilizing the compound's interaction with target proteins .

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : It has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a role in immune response and cancer progression. The compound showed an IC50 value of 0.2 nM against TBK1 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cell lines .

Therapeutic Potential

Given its promising biological activities, 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is being explored for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit key signaling pathways makes it a candidate for further development in cancer treatments.
  • Infectious Diseases : Preliminary studies suggest potential efficacy against certain pathogens, warranting further investigation .

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-c]pyridine derivatives, and how can they be adapted for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine?

  • Methodological Answer : Pyrazolo-pyridine scaffolds are typically synthesized via cyclocondensation reactions. For example, pyrazolo[3,4-b]pyridines can be prepared by reacting pyrazol-5-amine derivatives with α,β-unsaturated carbonyl compounds in the presence of trifluoroacetic acid (TFA) as a catalyst . Adapting this to 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine would require:

Selecting a substituted pyrazole-amine precursor (e.g., 3-(4-methylpyridin-3-yl)-1H-pyrazol-5-amine).

Optimizing solvent (e.g., toluene) and temperature (reflux conditions) to promote cyclization.

Validating intermediates via 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} NMR identifies proton environments (e.g., methyl groups on pyridine at δ 2.5 ppm), while 13C^{13}\text{C} NMR confirms carbon connectivity .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-N stretches at 1350–1500 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/cP2_1/c space group with β = 96.689° for related compounds) .

Q. What safety protocols are recommended for handling pyrazolo-pyridine derivatives in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to potential irritancy .
  • Avoid inhalation by working in fume hoods, especially when using volatile reagents like TFA .
  • Follow waste disposal guidelines for halogenated byproducts (e.g., chlorophenyl intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses of pyrazolo-pyridines?

  • Methodological Answer :
  • Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Example : In pyrazolo[3,4-d]pyrimidine synthesis, yields increased from 52% to 67% by adjusting HCl concentration and heating duration .

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare 1H^{1}\text{H} NMR chemical shifts with computational predictions (DFT calculations) .
  • Complementary Techniques : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions and X-ray crystallography to resolve structural ambiguities .
  • Case Study : Discrepancies in pyrazolo[3,4-b]pyridine melting points (133°C vs. 273°C) were attributed to polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Q. What computational strategies are effective for predicting the biological activity of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For pyrazolo[3,4-d]pyrimidines, docking into ATP-binding pockets revealed binding affinities (ΔG = -9.2 kcal/mol) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with inhibitory activity using Hammett constants .

Q. How can thermal stability and decomposition pathways of pyrazolo-pyridines be analyzed?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 200–400°C to identify decomposition thresholds .
  • Dynamic DSC : Detect phase transitions (e.g., glass transitions or melting points) under nitrogen atmosphere .

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